
7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide
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Overview
Description
7,8-Dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide is a complex organic compound with a molecular formula of C15H12N2O4S2 and a molecular weight of 348.397 Da . This compound is known for its unique structural features, which include a thiazole ring and an isothiochromene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural component in many biologically active compounds . Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological targets they interact with . Without specific information on this compound, it’s difficult to predict its exact mode of action.
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets . Again, without specific information on this compound, it’s difficult to predict which pathways it might affect.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Thiazole derivatives can have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Thiazole derivatives can have a wide range of effects .
Preparation Methods
The synthesis of 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isothiochromene core, followed by the introduction of the thiazole ring. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various thiazole derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
7,8-Dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological activities, including:
- Anticancer Activity : Research indicates that thiazole derivatives, including this compound, have shown promising anticancer effects. For instance, thiazole-based compounds have been reported to inhibit the growth of cancer cell lines such as A-431 and Jurkat, with some derivatives demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been studied for their efficacy against various bacterial strains, indicating that modifications in the thiazole ring can enhance antimicrobial potency .
- Anticonvulsant Properties : There is evidence that thiazole-containing compounds can exhibit anticonvulsant effects. Certain analogs have demonstrated protective effects in seizure models, suggesting that 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide may also possess similar properties .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antitumor Activity : A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups in the phenyl ring was crucial for enhancing activity .
- Antimicrobial Evaluation : In vitro studies showed that modifications in the thiazole structure led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antimicrobial agents .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties in animal models of epilepsy. The results indicated a dose-dependent reduction in seizure frequency and severity .
Summary Table of Biological Activities
Comparison with Similar Compounds
Similar compounds to 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide include other thiazole derivatives and isothiochromene compounds. Some examples are:
Thiazole derivatives: These include compounds like thiamine (Vitamin B1) and various thiazole-based drugs with antimicrobial and anticancer properties.
Isothiochromene compounds: These are less common but can include derivatives with similar structural features and biological activities.
The uniqueness of this compound lies in its combined structural elements, which confer a range of potential biological activities and applications.
Biological Activity
7,8-Dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by the presence of a thiazole moiety and an isothiochromene core. The molecular formula is C13H12N2O3S, and its structural representation is as follows:
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the thiazole ring is known to enhance cytotoxicity against various cancer cell lines. In vitro assays have shown that derivatives of thiazole and isothiochromene can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7,8-Dimethoxy Compound | A431 (epidermoid carcinoma) | <10 | Induction of apoptosis via Bcl-2 inhibition |
Other Thiazole Derivatives | Jurkat (leukemia) | <5 | Caspase activation and mitochondrial dysfunction |
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been widely documented. The compound's structural attributes may contribute to its effectiveness against bacterial strains, particularly resistant ones.
Case Study:
A study evaluated the antibacterial activity of related thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
7,8-Dimethoxy Compound | MRSA | 0.5 |
Control Antibiotic | Vancomycin | 1.0 |
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Antibacterial Mechanisms : The thiazole moiety can disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.
Properties
IUPAC Name |
7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-20-9-4-3-8-7-10(13(18)17-15-16-5-6-22-15)23-14(19)11(8)12(9)21-2/h3-7H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSPEPQBWHELJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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